REACTION_CXSMILES
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[O:1]=[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5](=O)[C:4](OC)=[C:3]1[C:15]([O:17][CH2:18][CH3:19])=[O:16].[C:20]1([NH2:27])[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=1[NH2:26]>C(O)C>[OH:1][C:2]1[C:3]([C:15]([O:17][CH2:18][CH3:19])=[O:16])=[C:4]2[C:5]([N:26]=[C:21]3[C:20](=[N:27]2)[CH:25]=[CH:24][CH:23]=[CH:22]3)=[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:11]=12
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Name
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ethyl 1,4-dihydro-1,4-dioxo-3-methoxy-2-naphthoate
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Quantity
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2.63 g
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Type
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reactant
|
Smiles
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O=C1C(=C(C(C2=CC=CC=C12)=O)OC)C(=O)OCC
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Name
|
|
Quantity
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1.3 g
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Type
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reactant
|
Smiles
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C1(=C(C=CC=C1)N)N
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Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
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C(C)O
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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at reflux for an hour
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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FILTRATION
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Details
|
the precipitated solid was collected by filtration
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Type
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CUSTOM
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Details
|
recrystallized from ethanol
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Name
|
|
Type
|
product
|
Smiles
|
OC1=C2C(=C3N=C4C=CC=CC4=NC3=C1C(=O)OCC)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.972 g | |
YIELD: PERCENTYIELD | 93.5% | |
YIELD: CALCULATEDPERCENTYIELD | 92.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |